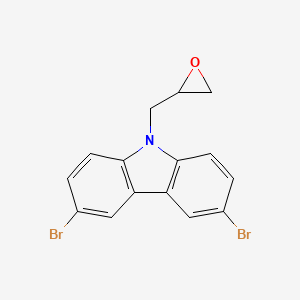

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Descripción

Propiedades

IUPAC Name |

3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMRGIDWASSLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85458-14-6 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85458-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30379559 | |

| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85446-05-5 | |

| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 3,6-Dibromocarbazole

The initial key intermediate, 3,6-dibromocarbazole, is synthesized by selective bromination of carbazole. Three main bromination methods are reported:

N-Bromosuccinimide (NBS) Method: Carbazole is dissolved in N,N-dimethylformamide (DMF) and treated with NBS at 0 °C to room temperature for 24 hours. This yields 3,6-dibromocarbazole with approximately 47% yield after purification by crystallization from chloroform. The reaction proceeds via electrophilic aromatic substitution at the 3 and 6 positions of carbazole.

Liquid Bromine Method: Direct bromination using liquid bromine under controlled conditions can also afford 3,6-dibromocarbazole, though specific yields and conditions vary.

Silica Gel Method: Bromination on silica gel support has been reported as an alternative, offering different reaction kinetics and selectivity.

Table 1: Summary of 3,6-Dibromocarbazole Synthesis Conditions

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Bromosuccinimide | NBS (1.1 g, 5.98 mmol) | DMF | 0–20 °C | 24 h | 47 | Crystallization from chloroform |

| Liquid Bromine | Br2 | Various | Controlled | Varies | Not specified | Direct bromination |

| Silica Gel Bromination | Br2 on silica gel | - | - | - | - | Alternative method |

The second stage involves the introduction of the oxiran-2-ylmethyl group at the nitrogen (9-position) of 3,6-dibromocarbazole. The general procedure is as follows:

Base Activation: 3,6-dibromocarbazole is dissolved in DMF and treated with potassium hydroxide (KOH) at room temperature for 1 hour to deprotonate the nitrogen, generating the nucleophilic carbazole anion.

Epoxide Alkylation: Epibromohydrin (1,2-epoxy-3-bromopropane) is added dropwise to the reaction mixture and stirred at room temperature for 3 hours. The nucleophilic nitrogen attacks the epoxide ring, resulting in ring opening and formation of the oxiran-2-ylmethyl substituent on the carbazole nitrogen.

Workup: The reaction mixture is diluted with water, filtered, and the solid product is collected and dried to yield 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole as a white solid with yields reported up to 85.7%.

Table 2: Alkylation Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Deprotonation | KOH (1.2 g) | DMF | 20 °C | 1 h | - | Generates carbazole anion |

| Alkylation | Epibromohydrin (6.2 g) | DMF | 20 °C | 3 h | 85.7 | N-alkylation with epoxide |

| Workup | Water, filtration, drying | - | - | - | - | Isolates white solid product |

A modification reported in the literature uses (R)-glycidyl-3-nitrobenzenesulfonate as the alkylating agent instead of epibromohydrin, allowing for stereoselective synthesis of the (S)-enantiomer of this compound. This method involves cooling the reaction mixture in an ice bath during addition and stirring overnight at ambient temperature, followed by aqueous workup and drying to obtain the epoxide in quantitative yield.

The compound has been used as a key intermediate in further functionalization reactions, such as nucleophilic ring-opening of the epoxide with amines to generate biologically active derivatives.

The preparation of this compound is well-established through a two-step process involving selective bromination of carbazole followed by nucleophilic alkylation with an epoxide-containing reagent. The use of NBS for bromination and potassium hydroxide-mediated alkylation in DMF provides a reliable and high-yielding synthetic route. Variations including stereoselective alkylation have been developed for enantiomerically pure products. These methods are supported by detailed experimental data and have been validated in multiple research studies.

Análisis De Reacciones Químicas

Types of Reactions

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Ring-Opening Reactions: The oxirane group can undergo ring-opening reactions with nucleophiles, leading to the formation of different functionalized carbazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Ring-Opening Reactions: Nucleophiles such as alcohols, amines, and thiols can be used.

Major Products Formed

Substitution Reactions: Products include various substituted carbazole derivatives depending on the nucleophile used.

Ring-Opening Reactions: Products include functionalized carbazole derivatives with hydroxyl, amino, or thiol groups at the 9-position.

Aplicaciones Científicas De Investigación

Organic Electronics

Photovoltaic Applications

3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is utilized as a monomer in the synthesis of organic semiconducting materials for solar cells. Its structural features allow it to participate in reactions such as Suzuki coupling and Kumada polymerization, which are crucial for creating complex organic materials. For instance, copolymers formed from this compound exhibit desirable electronic properties, such as wide band gaps and narrow emission bands, making them suitable for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .

Table 1: Optical Properties of Copolymers Derived from this compound

| Property | Value |

|---|---|

| Band Gap | 3.06 eV |

| Emission Peak | 400 nm |

| Full Width at Half Maximum | 56 nm |

Medicinal Chemistry

Neuroprotective Effects

Research has highlighted the neuroprotective properties of carbazole derivatives, including this compound. Studies indicate that compounds derived from this structure can enhance the survival of newborn neurons in the hippocampus by preventing apoptosis. For example, derivatives have shown efficacy in models of neurodegenerative diseases by stabilizing mitochondria and protecting against cell death .

Table 2: Neuroprotective Activity of Carbazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P7C3-S243 | 4.27 | Mitochondrial stabilization |

| P7C3-A20 | 5.00 | Apoptotic pathway inhibition |

Polymer Science

Cationic Ring-opening Polymerization

The compound serves as a precursor for cationic ring-opening polymerization processes. It can be polymerized using triphenyl carbenium salts as initiators to produce epoxy-based polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant for developing materials used in coatings and adhesives .

Table 3: Polymerization Conditions for this compound

| Parameter | Value |

|---|---|

| Solvent | N,N-Dimethylformamide |

| Temperature | Room temperature |

| Reaction Time | 3 hours |

Mecanismo De Acción

The mechanism of action of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole depends on its specific application:

Neuroprotective Effects: The compound is believed to exert its neuroprotective effects by modulating specific molecular pathways involved in neuronal survival and function.

Photophysical Properties: In materials science, the compound’s unique electronic structure allows it to participate in charge transfer processes, making it useful in electronic and optoelectronic devices.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : Bromine atoms at 3,6-positions enhance electron-withdrawing properties, stabilizing charge transfer in optoelectronic applications . The oxirane group distinguishes the target compound by enabling covalent bonding, unlike alkyl or aryl substituents .

- Synthetic Flexibility : Alkylation (e.g., octyl chain in ) and cross-coupling (e.g., Suzuki reaction in ) are common strategies. Epoxide functionalization requires precise control of nucleophilic conditions .

Electronic and Optoelectronic Properties

Key Observations :

- Bandgap Modulation: Bromine substitution narrows bandgaps compared to non-halogenated derivatives (e.g., 3,6-di(2-furyl)-9H-carbazole at 2.9 eV ).

- Solubility : Alkyl chains (e.g., octyl in ) improve solubility in organic solvents, whereas brominated aryl groups reduce it .

- HOMO/LUMO Alignment : The oxirane group slightly lowers LUMO levels, enhancing electron-accepting capacity in charge-transfer systems .

Key Observations :

- Epoxide Reactivity: The target compound’s epoxide enables irreversible enzyme inhibition, contrasting with non-covalent inhibitors like 3,6-di(2-furyl)-9H-carbazole .

- Halogen Effects : Bromine atoms enhance binding affinity to hydrophobic enzyme pockets compared to fluorine .

Actividad Biológica

3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a compound of interest due to its diverse biological activities. This article reviews its antibacterial, anticancer, neuroprotective, and antidiabetic properties, supported by recent research findings and case studies.

- Molecular Formula : C₁₅H₁₁Br₂NO

- Molecular Weight : 381.06 g/mol

- CAS Number : 85446-05-5

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study comparing various carbazole derivatives, it was found to be particularly effective against Bacillus subtilis and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 31.25 µg/mL |

| 3-cyano-9H-carbazole | E. coli | 62.5 µg/mL |

| 3-iodo-9H-carbazole | Bacillus subtilis | 125 µg/mL |

The compound's efficacy was measured using the disk diffusion method, where it outperformed the reference drug amoxicillin in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has shown promise in inducing apoptosis in cancer cell lines.

Case Study: HeLa Cells

In vitro studies indicated that the compound could induce G2 phase cell cycle arrest in HeLa cells at concentrations ranging from 10 to 100 µM. The mechanism appears to involve the stabilization of topoisomerase I-DNA cleavage complexes, leading to single-strand DNA breaks .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. A study highlighted its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

At a concentration of 10 µM, the compound significantly increased cell viability in PC12 cells subjected to oxidative stress .

Antidiabetic Activity

Recent investigations into the antidiabetic effects of carbazole derivatives revealed that compounds similar to this compound exhibit α-glucosidase inhibitory activity.

Experimental Findings

In a screening of various derivatives, compounds showed IC₅₀ values ranging from 74.0 ± 0.7 to 298.3 ± 0.9 µM against yeast α-glucosidase, indicating potential for managing postprandial hyperglycemia .

Q & A

Synthesis and Functionalization

Basic: What are the standard synthetic routes for preparing 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole? The compound is typically synthesized via sequential bromination and alkylation of carbazole precursors. Bromination at the 3,6-positions is achieved using N-bromosuccinimide (NBS) in anhydrous DMF under inert conditions, followed by epoxide (oxirane) introduction at the N-9 position via alkylation with epichlorohydrin derivatives . Purification often involves column chromatography with dichloromethane/hexane mixtures.

Advanced: How can Suzuki-Miyaura cross-coupling be integrated into the synthesis of conjugated derivatives? The dibromo groups enable Suzuki coupling with boronic acid derivatives (e.g., thiophene-2-boronic acid) for polymerization or functionalization. Optimized conditions include Pd(PPh₃)₄ catalysis, Na₂CO₃ base, and DMF/water solvent systems at 80–100°C for 48 hours under argon . Yield improvements (e.g., 71% for thiophene derivatives) require precise stoichiometry and deaeration protocols.

Structural Characterization

Basic: What analytical techniques are critical for confirming the structure of this compound? Key methods include:

- NMR : ¹H/¹³C NMR to verify bromine substitution patterns and epoxide integration.

- X-ray crystallography : Resolves molecular geometry; SHELX programs refine crystal structures (e.g., R factor < 0.1) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 409.93 g/mol).

Advanced: How can crystallographic data resolve discrepancies in substituent orientation? SHELXL refinement identifies torsional angles (e.g., 5–10° deviations in epoxide-methyl groups) and intermolecular interactions (halogen bonding between Br atoms and adjacent aromatic rings) . Hirshfeld surface analysis quantifies non-covalent interactions, critical for understanding packing efficiency in solid-state applications.

Applications in Organic Electronics

Basic: What role does this compound play in organic light-emitting diodes (OLEDs)? The dibromo-carbazole core serves as a hole-transporting unit, while the epoxide group enhances solubility for solution processing. Derivatives are used in emissive layers, achieving external quantum efficiencies (EQEs) up to 12% in blue-emitting devices .

Advanced: How does copolymerization with fluorene or thiophene units improve charge transport in photovoltaics? Copolymerization via Suzuki coupling creates alternating donor-acceptor architectures, reducing bandgaps (e.g., 2.3 eV) and enhancing hole mobility (10⁻³ cm²/V·s). Device optimization requires balancing bromine content (for crosslinking) and alkyl chain length (for film morphology) .

Stability and Safety Considerations

Basic: What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Avoid inhalation; work in fume hoods with HEPA filters.

- Store under argon at –20°C to prevent epoxide ring-opening .

Advanced: How can hazardous byproducts (e.g., polyhalogenated carbazoles) be mitigated during synthesis? Post-reaction quenching with Na₂S₂O₃ removes excess bromine. GC-MS monitors for toxic dibenzofuran byproducts (common in high-temperature reactions). Environmental risk assessments recommend biodegradation studies for halogenated intermediates .

Data Contradictions and Reproducibility

Basic: Why might reported yields vary across studies? Variations arise from solvent purity (anhydrous DMF vs. technical grade), catalyst loading (2–5 mol% Pd), and reaction time (24–72 hours). Reproducibility improves with strict inert-atmosphere controls .

Advanced: How do crystallographic datasets resolve conflicting NMR assignments? X-ray structures unambiguously assign bromine positions (3,6 vs. 2,7 substitution), which NMR alone may misidentify due to similar coupling constants. SHELXL-determined anisotropic displacement parameters validate bond lengths (C–Br ≈ 1.89 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.